molecular formula C7H2Br2F4O B1410374 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene CAS No. 1803785-44-5

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B1410374
CAS RN: 1803785-44-5
M. Wt: 337.89 g/mol
InChI Key: UVIWIBICMBORNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzene, also known as 1,2-DBF-3-TFMB, is an organofluorine compound that has found numerous applications in scientific research. It is a highly versatile compound, and its unique properties have enabled a wide range of applications, ranging from the synthesis of pharmaceuticals to the synthesis of polymers.

Scientific Research Applications

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. It has also been used in the synthesis of organometallic compounds, such as palladium and platinum complexes. In addition, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been used in the synthesis of novel materials, such as conducting polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is not fully understood, but it is thought to involve the formation of a covalent bond between the fluorine atom and the carbon atom of the benzene ring. This covalent bond is thought to be stabilized by the presence of the trifluoromethoxy group, which acts to reduce the electron density of the carbon atom. As a result, the carbon atom is more susceptible to nucleophilic attack by nucleophiles, such as water, alcohols, and amines.
Biochemical and Physiological Effects
1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has been found to have antioxidant activity, which may be beneficial in preventing or treating certain diseases.

Advantages and Limitations for Lab Experiments

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has a number of advantages and limitations for lab experiments. One of the main advantages of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is its high solubility in organic solvents, which makes it easy to use in a variety of lab experiments. Additionally, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is also relatively expensive, and it is not always easy to obtain in large quantities.

Future Directions

1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB has a number of potential future directions. One potential application of 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB is in the synthesis of new materials, such as conducting polymers and nanomaterials. Additionally, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB could be used in the synthesis of novel drugs and pharmaceuticals. Finally, 1,2-Dibromo-5-fluoro-3-(trifluoromethoxy)benzeneMB could be used in the synthesis of new catalysts, which could be used in a variety of chemical processes.

properties

IUPAC Name

1,2-dibromo-5-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIWIBICMBORNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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